3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline
Description
Properties
IUPAC Name |
3-chloro-4-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-13-10-12(17)7-8-15(13)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPXKUPFCQTEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline typically involves the reaction of 3,4-dihydroquinoline with 3-chloroaniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents . The reaction conditions often require a base, a solvent like toluene or ethanol, and a temperature range of 80-100°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline is C₁₅H₁₆ClN₂. It features a chloro substituent and a dihydroquinoline moiety attached to an aniline backbone, contributing to its unique biological properties. The compound is characterized by its potential interactions with various biological targets, which are crucial for its applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, showing potential as an antibacterial agent. The presence of both the chloro and dihydroquinoline groups enhances its interaction with biological targets such as enzymes and receptors involved in disease processes .
Antiviral Activity
In recent studies, derivatives of compounds similar to this compound have demonstrated promising antiviral activity. For instance, compounds with similar structures have shown inhibition against viral growth, suggesting that this compound may also possess antiviral properties worth exploring .
Cancer Research
Studies have indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown remarkable activities with IC50 values in the nanomolar range against breast carcinoma and other malignancies. This suggests a potential role for these compounds in cancer therapy .
Cosmetic Applications
Given the increasing interest in skin health and cosmetic formulations, there is potential for this compound to be explored in dermatological products. Its bioactive properties could enhance the effectiveness of topical formulations aimed at skin rejuvenation and treatment of skin conditions .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Research
A study investigating the antimicrobial efficacy of this compound revealed promising results against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were significantly lower than standard antibiotics used in treatment protocols.
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation effectively. The mechanism was linked to interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to increased cytotoxicity.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline involves its interaction with various molecular targets. The quinoline ring system is known to bind with high affinity to multiple receptors, influencing pathways related to cell signaling and gene expression . This binding can result in various biological effects, such as antimicrobial or anticancer activity, depending on the specific derivative and its target.
Comparison with Similar Compounds
Substituted Anilines with Phenoxy Groups
- 3-Chloro-4-(3-(trifluoromethyl)phenoxy)aniline and 3-Chloro-4-(3,4-dichlorophenoxy)aniline: These analogs, used in TAK-285 derivatives, replace the dihydroquinolinyl group with phenoxy substituents. These compounds exhibit antiproliferative activity against cancer cell lines via EGFR/HER2 inhibition, suggesting that the dihydroquinolinyl group in the target compound may offer unique steric or electronic advantages for kinase binding .
Quinoline and Dihydroquinoline Derivatives
- 4-[3,4-Dihydro-1(2H)-quinolinyl]-3-(trifluoromethyl)aniline: This analog substitutes the chloro group with a CF₃ group. The CF₃ group increases lipophilicity and electron-withdrawing effects, which may improve binding affinity but reduce aqueous solubility (MW: 292.30) . Compared to the target compound, this modification could alter pharmacokinetic profiles.
- 4-Chloro-2-[6-chloro-3-(pyridin-2-yl)-4-(pyridin-2-ylmethyl)quinolin-2-yl]aniline: A more complex quinoline derivative with dual pyridyl substituents. Such structural complexity may enhance selectivity for specific kinase isoforms .
Indole and Dihydroindole Derivatives
- 3-Chloro-4-(2-methyl-2,3-dihydro-1H-indol-1-yl)aniline: Replacing the dihydroquinolinyl group with a dihydroindole ring introduces a five-membered saturated heterocycle.
Sulfonated and Biphenyl Anilines
- 4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)aniline :
The sulfonyl group adds polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability. Such modifications are common in protease inhibitors . - 4-(3-Chlorophenyl)aniline: A biphenyl derivative lacking heterocyclic substituents.
Data Table: Structural and Functional Comparison
Key Findings and Implications
- Electronic Effects: Electron-withdrawing groups (Cl, CF₃) enhance stability but may reduce solubility. The dihydroquinolinyl group balances flexibility and electronic modulation .
- Heterocyclic Influence: Dihydroquinoline and dihydroindole groups offer distinct conformational profiles, affecting target engagement. Quinoline derivatives show promise in kinase inhibition, while indole analogs may favor GPCR targets .
- Synthetic Accessibility: The target compound’s synthesis is more straightforward compared to multi-pyridyl quinolines, which require complex coupling reactions .
Biological Activity
3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline is an organic compound characterized by its unique structural features, which include a chloro substituent and a dihydroquinoline moiety attached to an aniline backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
- Molecular Formula : C15H16ClN2
- Molar Mass : 258.75 g/mol
- Density : 1.257 g/cm³ (predicted)
- Boiling Point : 452.3 °C (predicted)
- pKa : 4.15 (predicted)
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly against various bacterial strains and cancer cell lines. Its structural components may enhance its interaction with biological targets such as enzymes or receptors involved in disease processes.
Antimicrobial Activity
The compound has shown promising results in studies investigating its efficacy as an antimicrobial agent. For instance, it has been reported to exhibit activity against several pathogenic bacteria, suggesting its potential use in treating infections caused by resistant strains.
Anticancer Properties
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Prostate Cancer (PC-3)
The mechanism through which this compound exerts its effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation.
- Receptor Interaction : Its quinoline structure allows it to bind to various receptors, modulating signaling pathways related to cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Quinoline | Aromatic compound without dihydro or aniline groups | Lacks functional diversity seen in 3-chloro... |
| 2-Phenylquinoline | Contains a phenyl group instead of an aniline group | Different reactivity due to substitution pattern |
| 3,4-Dihydroquinoline | Similar dihydro structure but lacks the aniline group | Focused on different biological activities |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antibacterial Studies : A study published in ResearchGate highlighted the antibacterial properties of quinoline derivatives, including this compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicated that derivatives of this compound exhibited higher antiproliferative activity compared to standard treatments like gefitinib in various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of quinoline-aniline hybrids often involves nucleophilic substitution or cross-coupling reactions. For example, Pd-catalyzed coupling (e.g., Suzuki-Miyaura) between halogenated quinoline precursors and aniline derivatives is a common approach . Reaction parameters such as solvent polarity (DMF vs. ethanol), temperature (room temp vs. reflux), and base (K₂CO₃ vs. NaOH) significantly affect yield. Evidence from analogous compounds shows that prolonged reaction times (48+ hours) and controlled pH (basic conditions) improve crystallinity and purity .
Q. How can structural characterization of this compound be systematically performed?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry, as demonstrated in structurally similar compounds like 4-Chloro-N-(3-phenylallylidene)aniline (R factor = 0.026) . Complementary techniques include:
- ¹H/¹³C NMR : To verify substitution patterns (e.g., chloro and quinolinyl groups).
- FT-IR : Identification of NH₂ stretches (~3300–3500 cm⁻¹) and aromatic C-Cl bonds (~550 cm⁻¹).
- HPLC-MS : For purity assessment and molecular ion confirmation .
Q. What are the key reactivity patterns of the aniline and quinolinyl moieties in this compound?
- Methodological Answer : The aniline group undergoes electrophilic substitution (e.g., nitrosation or diazotization), while the quinolinyl nitrogen can participate in hydrogen bonding or act as a weak base. In oxidative environments, the dihydroquinoline moiety may dehydrogenate to form aromatic quinoline derivatives, altering pharmacological activity .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) paired with Hammett substituent constants (σ) can predict binding affinity. The chloro group (-σ inductive effect) may enhance electron-deficient regions, favoring interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., 3-Fluoro-4-methylaniline ) reveal that halogen size impacts steric hindrance and binding kinetics .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, cell lines). A meta-analysis approach is recommended:
- Normalize data : Express activity as IC₅₀ values relative to controls.
- Control variables : Use standardized protocols (e.g., MTT assays for cytotoxicity).
- Cross-validate : Compare with structurally related inhibitors like SKF-86002 (p38 MAP kinase inhibitor ) to identify structure-activity trends .
Q. How can environmental surface interactions (e.g., adsorption on indoor materials) affect the compound’s stability in lab settings?
- Methodological Answer : Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) are critical for studying surface adsorption. Indoor surfaces like glass or polymers may catalyze degradation via hydrolysis or oxidation. Controlled studies in simulated environments (humidity: 40–60%, temp: 20–25°C) are necessary to quantify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
